

Spectroscopic Characterization of 1-(Piperidin-4-yl)-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(Piperidin-4-yl)-1H-indole**. Due to the limited availability of directly published complete datasets for this specific molecule, this document synthesizes expected spectroscopic characteristics based on data from closely related indole and piperidine derivatives, alongside standardized experimental protocols. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the identification and characterization of this and similar molecular scaffolds.

Molecular Structure

IUPAC Name: **1-(Piperidin-4-yl)-1H-indole** Molecular Formula: C₁₃H₁₆N₂ Molecular Weight: 200.28 g/mol [1] CAS Number: 118511-81-2[1][2]

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-(Piperidin-4-yl)-1H-indole**. These values are predicted based on the analysis of similar structures and established principles of spectroscopic interpretation.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
|---------------------------|--------------|--------------------------------|----------------------|--|
| ~8.10 | br s | - | 1H | Indole N-H (if N-unsubstituted) or Piperidine N-H |
| ~7.65 | d | ~7.9 | 1H | Indole H-4 |
| ~7.30 | d | ~8.2 | 1H | Indole H-7 |
| ~7.15 | t | ~7.6 | 1H | Indole H-5 |
| ~7.10 | t | ~7.5 | 1H | Indole H-6 |
| ~7.05 | d | ~3.1 | 1H | Indole H-2 |
| ~6.50 | d | ~3.1 | 1H | Indole H-3 |
| ~4.30 | tt | ~11.5, 4.0 | 1H | Piperidine H-4 |
| ~3.30 | m | - | 2H | Piperidine H-2e, H-6e |
| ~2.85 | m | - | 2H | Piperidine H-2a, H-6a |
| ~2.20 | m | - | 2H | Piperidine H-3e, H-5e |
| ~1.90 | m | - | 2H | Piperidine H-3a, H-5a |

¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)

Solvent: CDCl₃, Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------|
| ~136.0 | Indole C-7a |
| ~128.5 | Indole C-3a |
| ~128.0 | Indole C-2 |
| ~122.0 | Indole C-5 |
| ~121.0 | Indole C-6 |
| ~120.0 | Indole C-4 |
| ~110.0 | Indole C-7 |
| ~102.0 | Indole C-3 |
| ~52.0 | Piperidine C-4 |
| ~45.0 | Piperidine C-2, C-6 |
| ~32.0 | Piperidine C-3, C-5 |

IR (Infrared) Spectroscopic Data (Predicted)

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|---------------|---|
| ~3400 | Strong, Broad | N-H Stretch (Piperidine and/or Indole) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Strong | Aliphatic C-H Stretch |
| ~1615 | Medium | C=C Aromatic Ring Stretch |
| ~1460 | Strong | C-H Bend (Methylene) |
| ~1340 | Medium | C-N Stretch |
| ~740 | Strong | C-H Out-of-plane Bend (ortho-disubstituted benzene) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 200 | High | [M] ⁺ (Molecular Ion) |
| 130 | High | [M - C ₅ H ₁₀ N] ⁺ (Loss of piperidine moiety) |
| 117 | Medium | [Indole] ⁺ |
| 84 | Medium | [C ₅ H ₁₀ N] ⁺ (Piperidinyl fragment) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **1-(Piperidin-4-yl)-1H-indole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of **1-(Piperidin-4-yl)-1H-indole**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

- The NMR spectra are typically recorded on a 500 MHz NMR spectrometer.^[3]
- For ¹H NMR, the spectral width is set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
- For ¹³C NMR, the spectral width is set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

- Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals, which is particularly useful for complex heterocyclic systems.[4]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):[5]

- Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[5]
- Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]

Instrumentation and Data Acquisition:

- Place the salt plate in the sample holder of an FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
- If the peaks are too intense, the sample film is too thick and should be prepared again with a more dilute solution. If the peaks are too weak, more solution can be added to the plate and the solvent evaporated.[5]

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile/water.[6]

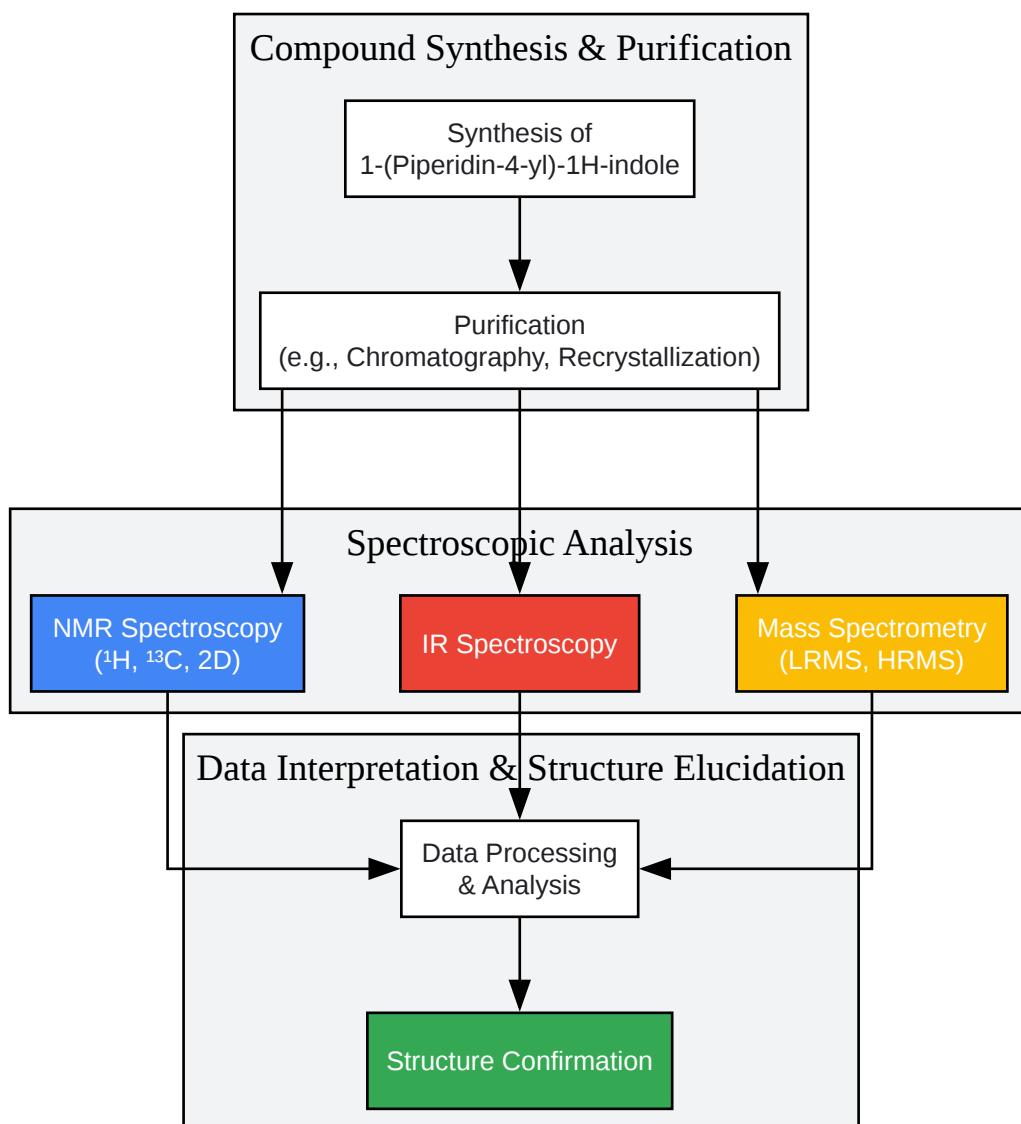
- Ensure the sample is fully dissolved. If any solid particles are present, the solution must be filtered to prevent blockage of the instrument's sample introduction system.

Instrumentation and Data Acquisition:

- A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of molecule.[6]
- The sample solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system (LC-MS).[6]
- For direct infusion, the sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 μ L/min).[6]
- The mass spectrum is acquired in positive ion mode.
- Typical ESI-MS parameters include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C, and a mass range of m/z 50-500.[6] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.[7]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the spectroscopic analysis of a synthesized compound.

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